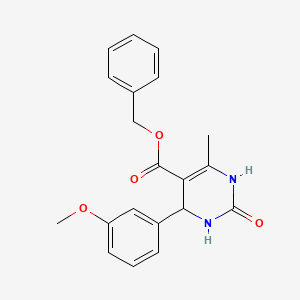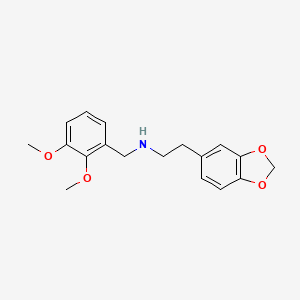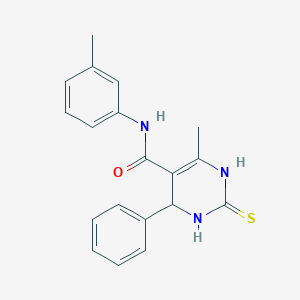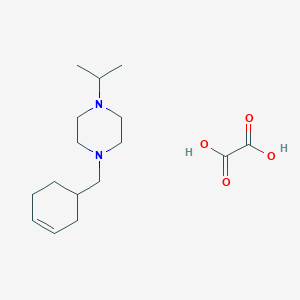![molecular formula C13H23NO2 B5148839 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol, also known as Memantine, is a medication used to treat Alzheimer's disease. It belongs to the class of drugs called NMDA receptor antagonists.
作用机制
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, this compound prevents the overactivation of glutamate, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function. Additionally, this compound has been shown to reduce oxidative stress, inflammation, and beta-amyloid accumulation, which are all implicated in the development and progression of Alzheimer's disease.
实验室实验的优点和局限性
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has several advantages for lab experiments. It is well-tolerated and has a good safety profile, making it a suitable candidate for clinical trials. Additionally, this compound has a long half-life, allowing for once-daily dosing. However, this compound has limitations in terms of its specificity for the NMDA receptor, as it can also bind to other receptors. This can lead to off-target effects and limit its therapeutic potential.
未来方向
There are several future directions for 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol research. One area of interest is the development of this compound analogs with improved specificity for the NMDA receptor. Additionally, this compound is being investigated for its potential use in combination therapy with other Alzheimer's disease drugs. Finally, there is ongoing research into the use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury.
Conclusion:
In conclusion, this compound is a promising drug with therapeutic potential in Alzheimer's disease and other neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Additionally, there are several future directions for this compound research, including the development of analogs with improved specificity and investigating its use in combination therapy.
合成方法
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol is synthesized by reacting 1-adamantanamine with formaldehyde and methylamine. The resulting compound is then treated with ethylene oxide to obtain this compound.
科学研究应用
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and delay disease progression. Additionally, this compound has been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-14(2-3-15)12-5-10-4-11(6-12)8-13(16,7-10)9-12/h10-11,15-16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSUXTDJUGMDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C12CC3CC(C1)CC(C3)(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)
![6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5148763.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5148767.png)

![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline](/img/structure/B5148782.png)




![4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148802.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5148805.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5148811.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5148826.png)

